molecular formula C16H15ClN2O3 B15008694 (1Z)-2-(4-chlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-chlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B15008694
M. Wt: 318.75 g/mol
InChI Key: QVAOYGKHWDLBJZ-UHFFFAOYSA-N
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Description

(1Z)-2-(4-chlorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-chlorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-chlorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-(4-chlorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, (1Z)-2-(4-chlorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-chlorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4-bromophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
  • (1Z)-2-(4-fluorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
  • (1Z)-2-(4-iodophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

Uniqueness

Compared to similar compounds, (1Z)-2-(4-chlorophenyl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 4-methoxybenzoate

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-8-4-12(5-9-14)16(20)22-19-15(18)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H2,18,19)

InChI Key

QVAOYGKHWDLBJZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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